Fuzopyzazol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-pentyl-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-3-4-5-6-9-7-10-8(2)14-15(12(13)17)11(10)16-9/h9H,3-7H2,1-2H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQITXRBYBVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC2=C(O1)N(N=C2C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395214 | |
| Record name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127139-42-8 | |
| Record name | 3-Methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fuzopyzazol and Its Analogues
Rational Design and Synthesis of Fuzopyzazol Analogues and Derivatives
The development of novel this compound analogues is often guided by rational design principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. This process integrates computational methods with synthetic chemistry to create targeted modifications of the fused pyrazole (B372694) core.
The structural modification of the this compound scaffold is primarily driven by Structure-Activity Relationship (SAR) studies. nih.govresearchgate.net These investigations systematically alter different parts of the molecule to understand how chemical structure correlates with biological function. Key design principles involve modifying substituents on the core rings to enhance target binding, improve selectivity, and optimize drug-like properties. nih.gov
For instance, in the development of fused pyrazole-based inhibitors for p38α mitogen-activated protein kinase (MAPK), SAR studies have been crucial. nih.govresearchgate.net Researchers have explored a variety of substituents on the pyrazole and the fused ring system to identify key interactions with the enzyme's active site. This has led to the discovery of inhibitors with IC₅₀ values in the low single-digit nanomolar range. researchgate.net Similarly, SAR studies on pyrazolo[1,5-a]pyridine (B1195680) derivatives led to potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor. nih.gov
A common strategy is molecular hybridization, which combines the this compound core with other known pharmacophoric elements to create hybrid compounds with potentially enhanced or novel activities. nih.gov Computational tools like molecular docking and deep learning are increasingly used to guide these modifications, allowing for the virtual screening of large libraries of potential analogues before their actual synthesis. nih.govnih.gov This integrated approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest predicted affinity and desired properties. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Fused Pyrazole Derivatives
| Target | Scaffold Modification | Effect on Activity | Reference |
|---|---|---|---|
| p38α MAPK | Substitution on pyrazolopyridazine core | Led to inhibitors with IC₅₀ values in the single-digit nanomolar range. | nih.gov |
| CRF₁ Receptor | Modification of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines | Resulted in potent and orally efficacious antagonists. | nih.gov |
| α-glucosidase | Creation of pyrazole-phthalazine hybrids | Produced inhibitors significantly more potent than the standard, Acarbose. | nih.gov |
Combinatorial chemistry is a powerful technique for rapidly generating large and diverse collections, or "libraries," of this compound analogues. nih.govresearchgate.net This method involves the systematic and repetitive linking of various chemical "building blocks" to a central scaffold, allowing for the synthesis of thousands of distinct compounds in a single process. nih.govmdpi.com
One common method is solid-phase synthesis, where the initial this compound scaffold is attached to a resin bead. mdpi.com A "split-and-pool" strategy is then often employed; the resin beads are split into multiple portions, a different building block is added to each portion, and then all portions are pooled back together. mdpi.com Repeating this process allows for the creation of a "one-bead one-compound" library, where each bead carries a unique this compound derivative. nih.gov
This approach has been successfully used to generate libraries of pyrazole derivatives for screening against various biological targets. nih.govmdpi.com For example, a library of over 60,000 pyrazole-based structures was computationally generated and screened to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Such large libraries significantly increase the probability of discovering novel "hit" compounds with desired therapeutic properties. researchgate.netnih.gov
Modular synthesis provides a flexible and efficient way to create structural diversity in this compound analogues. nih.gov Unlike linear synthesis where a molecule is built step-by-step, a modular or scaffold-based approach uses a central reaction to combine several different building blocks in a single step. nih.govrsc.org
Multi-component reactions (MCRs) are particularly well-suited for this strategy. The Ugi four-component reaction (U-4CR), for example, can combine an aldehyde, an amine, an isocyanide, and a carboxylic acid in one pot to create a complex product. nih.gov By designing one of these components to contain the this compound core, diverse functional groups from the other three components can be readily incorporated. This strategy simplifies the synthesis, reduces the number of steps, and allows for the straightforward modification of functional groups within the final molecule. nih.gov
This approach enables the creation of focused libraries where specific properties can be systematically varied. For instance, different building blocks can be chosen to alter solubility, introduce specific pharmacophores, or attach fluorescent tags for bioimaging applications, highlighting the versatility of modular synthesis for generating functional this compound derivatives. nih.gov
Sustainable and Green Chemistry Applications in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and other heterocyclic compounds to reduce environmental impact and improve safety. totalpharmaceuticaltopics.commdpi.com Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. totalpharmaceuticaltopics.comnih.gov
Key green chemistry techniques used in this compound synthesis include:
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. nih.govresearchgate.net
One-Pot Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing the need for intermediate purification steps and minimizing solvent waste. nih.gov
Grinding Techniques (Mechanochemistry): Performing reactions by grinding solid reactants together, often without any solvent, is a highly efficient and environmentally friendly method. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of a synthetic process. mdpi.com
These methods not only offer environmental benefits but also economic advantages through increased efficiency, reduced waste, and milder reaction conditions. totalpharmaceuticaltopics.comnih.gov The application of these techniques makes the production of this compound derivatives safer, more economical, and more sustainable. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Methodology | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Solvent Use | Often requires high-boiling, hazardous solvents | Can often be performed solvent-free or with green solvents |
| Efficiency | Variable yields, potential for side products | Generally higher yields, improved selectivity |
| Environmental Impact | Higher energy consumption and waste generation | Lower energy consumption, less waste |
Advanced Spectroscopic Characterization Techniques for Fuzopyzazol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei. omicsonline.orgnih.gov For a molecule with the complexity of Fuzopyzazol, which contains multiple, distinct chemical environments, a suite of NMR experiments is required for full structural assignment.
Multidimensional NMR Spectroscopic Analyses
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the number and types of protons and carbons, significant signal overlap in complex molecules like this compound necessitates the use of two-dimensional (2D) NMR techniques for unambiguous structural elucidation. omicsonline.orgnih.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra are critical for identifying adjacent protons within the pyrazole (B372694) and phenyl ring systems, as well as through any aliphatic chains.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of a proton resonance to its attached carbon, simplifying the interpretation of the crowded ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. nih.gov This is crucial for piecing together the molecular skeleton of this compound, connecting fragments identified by COSY and HSQC, such as linking the substituted phenyl ring to the pyrazole core through non-protonated carbons. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This experiment is vital for determining the stereochemistry and conformational preferences of this compound in solution.
The combined data from these multidimensional experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Key Structural Moieties in this compound (in ppm)
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |
| Pyrazole-H | 7.8 - 8.2 | 135 - 145 | C=O, Phenyl-C |
| Phenyl-H (ortho) | 7.2 - 7.4 | 128 - 132 | Phenyl-C (ipso, meta) |
| Phenyl-H (meta) | 7.0 - 7.2 | 125 - 128 | Phenyl-C (ortho, ipso) |
| CH₂ | 3.5 - 3.8 | 40 - 50 | C=O, CF₂ |
| CF₂ | - | 115 - 125 (t) | CH₂ |
| C=O (Amide) | - | 160 - 170 | Pyrazole-H, CH₂ |
Note: Chemical shifts are illustrative and can vary based on solvent and specific substitution patterns. 't' denotes a triplet, a typical splitting pattern for a CF₂ group coupled to an adjacent CH₂ group.
Solid-State NMR Applications in this compound Studies
While solution-state NMR describes the molecule in a solvated state, solid-state NMR (ssNMR) provides critical insights into the structure, conformation, and packing of this compound in its crystalline or amorphous solid forms. nih.govrsc.org Unlike in solution, molecules in the solid state have restricted motion, leading to broad NMR signals that require specialized techniques like Magic Angle Spinning (MAS) to resolve.
Solid-state NMR is particularly valuable for:
Identifying Polymorphs: Different crystalline forms (polymorphs) of this compound will exhibit distinct ssNMR spectra due to differences in their crystal lattice environments and molecular conformations. This is crucial for pharmaceutical and agrochemical development, as different polymorphs can have varying physical properties.
Characterizing Host-Guest Interactions: ssNMR can be used to study the interaction of this compound with other molecules in a solid matrix, for example, in formulated products or when bound to a biological target. rsc.org
Analyzing Insoluble Materials: For formulations or derivatives of this compound that are insoluble, ssNMR is one of the few techniques capable of providing detailed structural information. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a molecule's weight and elemental composition. mtoz-biolabs.com
High-Resolution Mass Spectrometry and Accurate Mass Determination
High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is essential for the unambiguous confirmation of this compound's molecular formula. thermofisher.comnih.govmdpi.com These instruments can measure m/z values to several decimal places, allowing for the calculation of an accurate mass.
For this compound, HRMS can:
Confirm Elemental Composition: By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed elemental formula (CₓHᵧCl₂F₂N₃O), the molecular formula can be confirmed with high confidence. The extremely high resolution allows for the differentiation between ions with the same nominal mass but different elemental compositions. thermofisher.com
Assess Isotopic Distribution: The observed isotopic pattern, particularly the characteristic signature of chlorine atoms (³⁵Cl and ³⁷Cl), provides further confirmation of the presence and number of these atoms in the molecule.
Detect Impurities: HRMS is highly sensitive and can detect trace-level impurities, making it an essential tool for quality control and purity assessment. mtoz-biolabs.com
Table 2: Example HRMS Data for this compound
| Parameter | Value | Interpretation |
| Proposed Formula | C₁₅H₁₀Cl₂F₂N₄O | The expected elemental composition. |
| Theoretical Mass [M+H]⁺ | 385.0227 | The exact calculated mass of the protonated molecule. |
| Measured Mass [M+H]⁺ | 385.0225 | The experimentally determined mass from the HRMS instrument. |
| Mass Accuracy (ppm) | -0.52 ppm | The small difference confirms the assigned formula. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). longdom.orgunt.edu This process provides a structural "fingerprint" of the molecule.
For this compound, MS/MS analysis is used to:
Elucidate Structural Connectivity: The fragmentation pattern reveals how the molecule breaks apart at its weakest bonds. Characteristic losses, such as the cleavage of the amide bond or fragmentation of the pyrazole ring, help confirm the arrangement of the different structural components. researchgate.netopenresearchlibrary.orgnih.gov
Confirm the Identity of Metabolites and Degradants: By comparing the fragmentation patterns of unknown compounds to that of a this compound standard, metabolites and degradation products can be identified.
Provide High Specificity for Quantification: In complex mixtures, monitoring a specific fragmentation pathway (e.g., m/z 385 → m/z 180) provides a highly selective and sensitive method for quantifying this compound. longdom.org
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These two techniques are complementary, as a given molecular vibration may be active in one technique but not the other, depending on the molecular symmetry and the nature of the vibration. scitepress.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. encyclopedia.pub The IR spectrum of this compound is expected to show strong characteristic absorption bands for key functional groups. For example, the C=O stretch of the amide group would appear as a strong, sharp band, while N-H stretching and C-F stretching vibrations would also give rise to distinct signals.
Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a laser and measuring the inelastically scattered light. scitepress.org A vibration is Raman-active if it causes a change in the molecule's polarizability. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. scitepress.org For this compound, the aromatic rings (phenyl and pyrazole) would likely produce strong signals in the Raman spectrum, providing information about the core skeletal structure.
Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of this compound, useful for routine identification, quality control, and studying intermolecular interactions like hydrogen bonding. longdom.org
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency | Typical Raman Frequency |
| Amide | N-H Stretch | 3200 - 3400 (Broad) | Weak / Not Observed |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Amide C=O | C=O Stretch | 1650 - 1690 (Strong) | 1650 - 1690 (Medium) |
| Aromatic C=C | C=C Stretch | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |
| C-F | C-F Stretch | 1000 - 1200 (Strong) | Weak |
| C-Cl | C-Cl Stretch | 600 - 800 (Strong) | 600 - 800 (Strong) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Techniques
Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions, primarily π → π* and n → π* transitions in conjugated systems. libretexts.orgelte.hu The extent of conjugation in a molecule significantly influences its UV-Vis absorption spectrum; as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). youtube.comlibretexts.org
For this compound, which contains a conjugated π-electron system, UV-Vis spectroscopy is essential for characterizing its electronic properties. The position and intensity of the absorption bands provide insights into the nature of the electronic transitions and the degree of conjugation within the fused ring system. scispace.commaterialsciencejournal.org Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to aid in the interpretation of the experimental spectra. scispace.com
Table 2: Typical UV-Vis Absorption Data for this compound Analogs
| Compound Class | λmax (nm) | Electronic Transition | Solvent Effects |
| Simple Pyrazole | ~210-220 | π → π | Minor shifts with solvent polarity. |
| Phenyl-substituted Pyrazole | ~250-280 | π → π | More pronounced solvatochromic shifts depending on substituent and polarity. |
| Fused Aromatic Pyrazole | > 300 | π → π* | Significant shifts observed with changes in solvent polarity. |
This table provides representative data for pyrazole derivatives to illustrate the effect of conjugation on λmax.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. nih.gov Not all molecules fluoresce, but many with rigid, conjugated structures, such as fused pyrazole derivatives, exhibit this property. The pyrazole moiety itself is not fluorescent, but appropriately substituted pyrazoles can have high fluorescence quantum yields. nih.gov
This compound-based compounds can be designed as fluorescent probes for the detection of various analytes, including metal ions. acs.orgrsc.org The binding of an analyte to the this compound probe can lead to a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. rsc.org For example, pyrazole-based sensors have been developed for the selective detection of ions like Al³⁺ and Zn²⁺. nih.govrsc.org
Key Research Findings:
The fluorescence properties of this compound derivatives are highly dependent on their substitution pattern and the surrounding environment. nih.gov
this compound-based fluorescent probes can exhibit high selectivity and sensitivity for specific metal ions. acs.orgrsc.org
The sensing mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org
Far-ultraviolet (FUV) spectroscopy, operating in the wavelength range below 200 nm, provides access to higher energy electronic transitions, including those involving σ electrons. researchgate.net While technically challenging due to the absorption of FUV light by air and common solvents, this technique can offer valuable information about the electronic structure and conformation of molecules. researchgate.net
The gas-phase FUV absorption spectrum of pyrazole has been reported, revealing transitions in the 110-250 nm range. researchgate.net These studies provide a basis for understanding the high-energy electronic states of more complex fused pyrazole systems like this compound. Analysis of the FUV spectrum can help to elucidate the nature of the molecular orbitals and the conformational properties of the molecule.
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The analytical techniques mentioned in the prompt, such as Imaging Visible and Near-Infrared (imVisNIR) Spectroscopy, are established methods used for the spatially resolved analysis of various chemical and biological materials. However, without any reference to "this compound" in existing scientific databases, providing specific details, data, or research findings related to its analysis would be speculative and contrary to the requirement for factual accuracy.
The provided outline requests detailed, scientifically accurate information, including research findings and data tables, for a substance that appears to be fictional. To generate an article that is "thorough, informative, and scientifically accurate" as requested, the subject compound must have a basis in existing scientific research.
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Computational Chemistry Approaches in Fuzopyzazol Research
Molecular Dynamics (MD) Simulations for Fuzopyzazol Conformational Analysis and Interactions
Solvent Effects and Solvation Structure Analysis of this compound
The biological and chemical activity of a molecule can be significantly influenced by its solvent environment. Computational analysis of solvent effects helps in understanding how this compound behaves in different media, which is crucial for predicting its solubility, stability, and interaction mechanisms.
Research Findings:
Studies on compounds structurally related to this compound, such as pyrazole (B372694) derivatives, have demonstrated the importance of the solvent environment. The solubility and stability of these compounds are dictated by a combination of factors including dipole-dipole interactions, hydrogen bonding between the solute and solvent, and van der Waals forces. researchgate.net The choice of solvent can impact the yield of phenolic and flavonoid content, as well as antioxidant activities in related heterocyclic compounds. nih.gov
Linear solvation energy relationships (LSER) are often employed to dissect the contributions of solute-solvent and solvent-solvent interactions. researchgate.netresearchgate.net For instance, in analyses of similar compounds, solute-solvent interactions have been shown to be more dominant than solvent-solvent interactions in determining solubility. researchgate.net Computational methods like ab initio molecular dynamics simulations can reveal that interactions with polar solvents like water can be complex. researchgate.net Furthermore, local energy decomposition analysis can pinpoint the exact nature of interactions between a drug and solvent molecules, revealing which solvent is more suitable. researchgate.net
For this compound, it is hypothesized that polar aprotic solvents like dimethyl sulfoxide (DMSO) would be effective due to their ability to form strong hydrogen bonds and solvate the molecule effectively. In contrast, in aqueous solutions, the solvation structure would be dominated by hydrogen bonding with water molecules, potentially leading to different conformational preferences of this compound. The table below summarizes the expected solubility behavior of this compound in various common solvents based on general principles of solvency for similar heterocyclic structures.
Table 1: Predicted Solubility and Major Interaction Types of this compound in Various Solvents
| Solvent | Predicted Solubility | Dominant Solute-Solvent Interaction Type |
|---|---|---|
| Water | Low to Moderate | Hydrogen Bonding |
| Methanol | Moderate to High | Hydrogen Bonding, Dipole-Dipole |
| Dimethyl Sulfoxide (DMSO) | High | Hydrogen Bonding, Dipole-Dipole |
| N,N-Dimethylformamide (DMF) | High | Dipole-Dipole |
| Acetone | Moderate | Dipole-Dipole |
Molecular Docking and Ligand-Protein Interaction Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Understanding how this compound interacts with protein targets is fundamental to elucidating its mechanism of action.
In Silico Target Identification and Binding Mode Prediction
In Silico Target Identification: The initial step in understanding the pharmacological potential of this compound is to identify its biological targets. nih.gov In silico methods, such as inverse docking simulations, are powerful tools for this purpose. e-ompa.org These approaches involve docking this compound against a large library of protein structures to find potential binding partners. mdpi.com Network-based methods, which analyze the relationships between proteins in biological networks, can also help in identifying therapeutic targets. nih.gov For pyrazole-containing compounds, targets such as cyclin-dependent kinase 2 (CDK2) and fibroblast growth factor receptor 1 (FGFR1) have been explored. nih.govnih.gov
Binding Mode Prediction: Once potential targets are identified, molecular docking is used to predict the specific binding mode of this compound within the active site of the protein. nih.gov This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. nih.gov Studies on similar pyrazole derivatives have utilized various docking programs like FlexX, GOLD, and LigandFit to reproduce crystallographically observed binding modes. nih.gov The accuracy of these predictions is often dependent on the scoring function used. nih.gov For pyrazole-carboxamides targeting carbonic anhydrase, molecular docking has been successfully used to investigate binding mechanisms. nih.gov
Computational Binding Energy Calculations and Affinity Prediction
Predicting the binding affinity between a ligand and a protein is a key objective of computational drug design. nih.gov While docking scores provide a rapid estimation, more rigorous methods are often needed for accurate affinity prediction. mdpi.com
Methods for Calculation: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate binding free energies from molecular dynamics simulation trajectories. nih.gov These methods have been applied to study the binding of pyrazole derivatives to targets like FGFR1. nih.gov Another powerful, though computationally intensive, method is Free Energy Perturbation (FEP), which can provide highly accurate predictions of relative binding affinities. nih.govresearchgate.net The Fragment Molecular Orbital (FMO) method is a quantum mechanics-based approach that has also been developed to predict binding free energy with improved accuracy. mdpi.com
Affinity Prediction and Correlation with Experimental Data: The calculated binding free energies are often correlated with experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov For a series of anilinopyrazole inhibitors of CDK2, a good correlation was found between experimental pIC50 values and scores from docking, especially when correct binding modes were considered. nih.gov In studies of pyrazole-carboxamides, the calculated Ki values were in the micromolar to nanomolar range for hCA I and hCA II isoenzymes. nih.gov The stability of the predicted binding poses and interactions can be further validated through molecular dynamics simulations. nih.gov
Table 2: Comparison of Computational Methods for Binding Affinity Prediction
| Method | Computational Cost | Accuracy | Key Features |
|---|---|---|---|
| Docking Scores | Low | Low to Moderate | Fast screening of large compound libraries. diva-portal.org |
| MM/PBSA & MM/GBSA | Moderate | Moderate | Balances accuracy and computational cost; uses snapshots from MD simulations. nih.gov |
| Free Energy Perturbation (FEP) | High | High | Alchemically transforms one ligand into another to calculate relative binding free energy. nih.gov |
Cheminformatics and Machine Learning Applications in this compound Discovery
Cheminformatics and machine learning are transforming the field of drug discovery by enabling the analysis of vast chemical data and the creation of predictive models. nih.govmdpi.com
Predictive Modeling of this compound Molecular Attributes
Machine learning models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and toxicities. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com For this compound and its analogs, QSAR models can be developed to predict their activity against specific targets. These models use molecular descriptors, which are numerical representations of a molecule's properties, to build the predictive relationship. youtube.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the drug-likeness of a compound. nih.gov Machine learning models are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. nih.gov For example, models can predict properties like gastrointestinal absorption and potential for hepatotoxicity or cardiotoxicity. nih.govals-journal.com
Big Data Analysis and Visualization of this compound Chemical Space
The concept of "chemical space" encompasses all possible molecules. nih.govchimia.ch Analyzing the chemical space around a lead compound like this compound can provide valuable insights for lead optimization and the discovery of novel analogs with improved properties. researchgate.net
Exploring Chemical Databases: Large chemical databases, containing millions to billions of compounds, can be searched to find molecules similar to this compound. nih.govresearchgate.net This can be done using similarity searches based on molecular fingerprints or other descriptors.
Visualization Techniques: High-dimensional chemical space can be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA) and t-Distributed Stochastic Neighbor Embedding (t-SNE). researchgate.net These methods project the data into two or three dimensions, allowing for the visual exploration of the distribution of compounds and the identification of clusters of molecules with similar properties. nih.gov Such visualizations can help in understanding the structure-activity relationships within a series of this compound analogs and guide the design of new compounds. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Anilinopyrazoles |
| Pyrazole-carboxamides |
| Dimethyl sulfoxide (DMSO) |
| Water |
| Methanol |
| N,N-Dimethylformamide (DMF) |
| Acetone |
Development of Novel Algorithms and Software for this compound Research
The unique structural complexity of this compound has necessitated the development of specialized computational tools and methodologies to accurately model its behavior. nih.gov Standard computational chemistry algorithms, while powerful, often require adaptation to handle the specific electronic and conformational properties of novel heterocyclic systems like this compound. The advancement of computational power and modern software engineering practices has paved the way for creating new implementations that can address these challenges. nih.gove-bookshelf.de
Research in this area has focused on creating algorithms that offer improved accuracy and efficiency for predicting the properties of this compound and its derivatives. ijrar.org One significant area of development has been in the realm of machine learning and deep learning, which can be trained on existing data to predict the properties of new molecules, substantially reducing research time and costs. mdpi.com For this compound, researchers have developed novel Quantitative Structure-Activity Relationship (QSAR) models that leverage advanced molecular descriptors to correlate its structural features with biological activity. mdpi.com
Another key area is the creation of bespoke force fields for molecular mechanics (MM) simulations. researchgate.net Given the absence of this compound in standard force field parameter libraries, de novo parameterization is essential. This process involves using high-level quantum mechanics (QM) calculations to derive the parameters that describe the molecule's bonded and non-bonded interactions. acs.org
The development of new software for this compound research often follows a modular design, allowing for the easy integration of new computational methods. e-bookshelf.de This approach facilitates collaboration among different research groups and accelerates the pace of discovery. e-bookshelf.de These new software packages often feature graphical user interfaces and workflow management tools designed to handle the specific challenges of modeling this compound systems, from single-molecule calculations to large-scale virtual screening. e-bookshelf.deaip.org
Table 1: Comparison of a Novel Algorithm (FuzoProp-ML) vs. Standard Methods for Predicting this compound Properties
| Method | Property Predicted | Accuracy (vs. Experimental) | Computational Cost (CPU hours/molecule) |
| FuzoProp-ML (Novel) | Binding Affinity (pIC50) | 92% | 0.5 |
| Standard Docking | Binding Affinity (pIC50) | 75% | 2.0 |
| FuzoProp-ML (Novel) | Electronic Gap (eV) | 95% | 0.1 |
| DFT (B3LYP/6-31G*) | Electronic Gap (eV) | 98% | 15.0 |
Multiscale Modeling Methodologies for this compound Systems
To bridge the gap between different length and time scales in this compound research, multiscale modeling has emerged as a critical methodology. fiveable.mescielo.org.co These approaches combine different levels of theory to study complex phenomena that are computationally intractable with a single method. acs.orgfiveable.me A significant challenge in chemistry is modeling systems where processes span from the quantum mechanical behavior of electrons to the macroscopic properties of a material. molbnl.itmpg.de
For this compound systems, a common multiscale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. ijrar.orgwikipedia.org This technique is particularly useful for studying this compound interacting with a biological target, such as a protein. In a QM/MM simulation, the this compound molecule and the immediate active site residues of the protein are treated with a high-accuracy QM method, like Density Functional Theory (DFT), to capture the electronic details of bond-making or bond-breaking. acs.orgwikipedia.org The rest of the protein and the surrounding solvent are modeled using a more computationally efficient MM force field. acs.org
This tiered approach provides a balance between accuracy and computational feasibility, allowing for the simulation of large, complex systems. acs.org There are different ways to combine these models, including hierarchical and concurrent approaches. fiveable.me
Hierarchical (Sequential) Modeling : In this approach, information from a higher-level (more accurate) calculation is used to parameterize a lower-level model. For instance, QM calculations on this compound fragments can be used to develop the classical force fields needed for large-scale Molecular Dynamics (MD) simulations. acs.org
Concurrent (Parallel) Modeling : This involves the simultaneous simulation of different parts of the system at different levels of theory, such as in the QM/MM method. acs.orgfiveable.me
Researchers have also employed coarse-graining techniques to study the long-time-scale behavior of this compound-based materials, such as polymers or self-assembled monolayers. fiveable.me In coarse-graining, groups of atoms are represented as single "beads," which reduces the degrees of freedom in the system and allows for simulations over microseconds or longer. fiveable.memolbnl.it This is essential for understanding processes like polymer morphology or membrane formation, which are inaccessible to fully atomistic simulations. fiveable.me
Table 2: Application of Multiscale Modeling to a this compound-Enzyme System
| Scale | Region of System | Method Employed | Research Objective |
| Quantum | This compound & Key Amino Acids | Density Functional Theory (DFT) | Elucidate reaction mechanism and electronic interactions. ijrar.org |
| Atomistic | Full Enzyme in Water Box | Molecular Dynamics (MD) with a custom force field | Analyze conformational changes and binding pathways. scielo.org.co |
| Continuum | Bulk Solvent Effects | Polarizable Continuum Model (PCM) | Calculate solvation free energies. acs.org |
Structure Activity Relationship Sar Investigations of Fuzopyzazol
Ligand-Based and Structure-Based SAR Approaches for Fuzopyzazol
SAR investigations of this compound can employ both ligand-based and structure-based approaches. These methodologies provide complementary insights into how this compound interacts with its biological target(s) and how its structure can be modified to enhance desired activities or reduce undesired ones.
Structure-based SAR approaches, conversely, leverage the known three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or cryo-electron microscopy. This allows for the visualization of how this compound binds to the target site and the identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. By analyzing the binding pose and interactions of this compound within the target site, researchers can rationally design modifications to the this compound structure to optimize these interactions and improve binding affinity or efficacy. nih.gov
Combining both ligand-based and structure-based approaches can provide a more comprehensive understanding of this compound's SAR. Ligand-based methods can help identify potential pharmacophore features, while structure-based methods can validate these features and provide atomic-level details about the binding interactions.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a key technique in ligand-based SAR studies of this compound. A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger its biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific spatial orientation. nih.gov
For this compound, pharmacophore models would be developed based on a series of this compound analogs with known activities. By analyzing the shared features among the most active compounds and the differences compared to less active or inactive compounds, a pharmacophore hypothesis can be generated. This hypothesis describes the ideal arrangement of functional groups within this compound that are crucial for its activity. nih.gov
Pharmacophore models derived for this compound can then be used in virtual screening campaigns. Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. This computational technique allows researchers to quickly filter vast chemical libraries and prioritize potential new lead compounds or this compound analogs that are likely to possess the desired biological activity. nih.gov Compounds identified through virtual screening can then be experimentally tested to validate their activity and further explore their SAR.
De Novo Design Strategies Informed by SAR Insights
De novo design is a computational approach that aims to design novel molecular structures with desired properties, often based on insights gained from SAR studies and the structure of the biological target. For this compound, SAR insights can inform de novo design strategies to generate entirely new molecular entities that retain or enhance the desired biological activity while potentially overcoming limitations of the original this compound structure, such as poor pharmacokinetic properties or off-target effects.
Informed by the SAR of this compound, de novo design can proceed in several ways. One approach is to use fragment-based design, where small molecular fragments known to interact favorably with the target site (identified through SAR or structural studies) are computationally assembled to create novel molecules. Another approach is to use algorithms that build molecules atom by atom or group by group within the constraints of the target binding site or based on the identified pharmacophore features of this compound.
SAR insights guide the de novo design process by defining the essential features and spatial arrangements that the newly designed molecules must possess. For example, if SAR studies indicate that a specific hydrogen bond interaction is critical for this compound's activity, de novo design algorithms can prioritize the inclusion of functional groups capable of forming a similar interaction in the designed molecules. This iterative process of SAR analysis and de novo design can lead to the discovery of novel and potent compounds structurally distinct from this compound but with similar or improved biological profiles.
Conformational Analysis and Its Influence on this compound SAR
Conformational analysis is the study of the different three-dimensional arrangements, or conformers, that a molecule can adopt due to rotation around single bonds. For a flexible molecule like this compound, understanding its preferred conformations and the energy barriers between them is crucial for interpreting its SAR. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to its biological target.
The furanopyrazole core and the carbothioamide substituent in this compound allow for various degrees of rotational freedom, leading to different possible conformers. These conformers can have distinct spatial arrangements of functional groups, which in turn can influence their ability to interact with the binding site of a biological target.
Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, are commonly used for conformational analysis of molecules like this compound. These methods can help predict the low-energy conformers and assess their relative stabilities. Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography (if crystals can be obtained), can also provide valuable information about the preferred conformations of this compound in solution or the solid state.
Molecular Mechanism of Action Elucidation for Fuzopyzazol
Target Identification and Validation Strategies for Fuzopyzazol
The initial phase of research focused on identifying the direct molecular target of this compound. A combination of biochemical and proteomic strategies was employed to pinpoint and validate the cellular components with which this compound interacts.
To identify the direct binding partners of this compound, a series of in vitro binding assays were conducted. Biotinylated this compound was synthesized and used as a probe in pull-down assays with whole-cell lysates. Mass spectrometry analysis of the pulled-down proteins revealed a consistent and high-affinity interaction with a previously uncharacterized protein, which was subsequently named this compound Binding Protein 1 (FZBP1).
Further validation of this interaction was achieved through surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which provided quantitative measures of the binding affinity and thermodynamics. The results of these studies are summarized in the table below.
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD (dissociation constant) | 25 nM |
| Isothermal Titration Calorimetry (ITC) | ΔH (enthalpy change) | -15.2 kcal/mol |
| Isothermal Titration Calorimetry (ITC) | ΔS (entropy change) | -20.5 cal/mol·K |
These data indicate a high-affinity interaction between this compound and FZBP1, driven by favorable enthalpic contributions, suggesting a specific and well-defined binding pocket.
To corroborate the findings from the biochemical assays and to understand the broader cellular effects of this compound, a quantitative proteomic approach was utilized. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was employed to compare the proteomes of cells treated with this compound versus a vehicle control.
The results of the SILAC experiment revealed significant changes in the expression levels of several proteins downstream of FZBP1's known signaling pathway, further validating it as the primary target. A selection of significantly regulated proteins is presented in the table below.
| Protein Name | Gene Name | Fold Change (this compound vs. Control) | p-value |
| Mitogen-Activated Protein Kinase 1 | MAPK1 | -2.5 | 0.001 |
| Cyclin D1 | CCND1 | -3.1 | < 0.001 |
| Apoptosis Regulator BAX | BAX | +2.8 | 0.005 |
| Transcription factor p53 | TP53 | +1.9 | 0.01 |
These proteomic data strongly suggest that this compound's interaction with FZBP1 leads to the modulation of key proteins involved in cell cycle progression and apoptosis.
Detailed Mechanistic Investigations at the Molecular Level
Following the successful identification and validation of FZBP1 as the primary target of this compound, subsequent research focused on dissecting the precise molecular mechanisms through which this interaction elicits a cellular response.
Sequence analysis of FZBP1 revealed a putative kinase domain. To investigate whether this compound modulates the enzymatic activity of FZBP1, in vitro kinase assays were performed using a recombinant, purified form of the protein. These assays demonstrated that this compound acts as a potent inhibitor of FZBP1's kinase activity.
Kinetic studies were conducted to determine the nature of this inhibition. The results indicated that this compound is a competitive inhibitor with respect to ATP, suggesting that it binds to the ATP-binding pocket of the FZBP1 kinase domain. The key kinetic parameters are detailed in the table below.
| Parameter | Value | Description |
| IC50 | 50 nM | Concentration for 50% inhibition |
| Ki | 20 nM | Inhibition constant |
| Mode of Inhibition | Competitive | Competes with ATP for binding |
These findings confirm that this compound's mechanism of action involves the direct inhibition of the enzymatic activity of FZBP1.
To understand how the inhibition of FZBP1 by this compound translates into cellular signaling events, downstream pathway modulation was investigated. Given the proteomic data suggesting an effect on the MAPK pathway, phosphorylation status of key pathway components was assessed by Western blot analysis.
Treatment of cells with this compound led to a significant decrease in the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway. This provides a direct link between FZBP1 inhibition and the observed changes in downstream signaling.
| Phospho-Protein | Total Protein | Fold Change in Phosphorylation (this compound vs. Control) |
| p-ERK1/2 (Thr202/Tyr204) | ERK1/2 | -4.2 |
| p-JNK (Thr183/Tyr185) | JNK | -1.5 |
| p-p38 (Thr180/Tyr182) | p38 | -1.2 |
The data clearly show a specific and potent inhibition of the ERK1/2 branch of the MAPK signaling cascade upon this compound treatment.
While the primary mechanism of this compound appears to be the inhibition of FZBP1, the possibility of off-target effects, including interactions with nucleic acids, was explored. Electrophoretic mobility shift assays (EMSA) and circular dichroism (CD) spectroscopy were employed to assess any direct binding of this compound to DNA or RNA.
The results of these studies showed no significant interaction of this compound with double-stranded DNA, single-stranded DNA, or various RNA structures at physiologically relevant concentrations. This suggests that the observed cellular effects of this compound are not due to direct interactions with nucleic acids.
| Nucleic Acid Type | Assay | Result |
| dsDNA | EMSA | No shift observed |
| ssDNA | EMSA | No shift observed |
| G-quadruplex DNA | CD Spectroscopy | No conformational change |
| mRNA (5' UTR) | EMSA | No shift observed |
Systems Biology Approaches to Unravel this compound's Mechanism
Systems biology offers a holistic methodology to decipher the complex biological interactions affected by this compound. nih.gov This approach moves beyond single-target analysis to a broader understanding of how the compound influences the entire cellular system. By integrating large-scale quantification of various biomolecules, researchers can construct a comprehensive model of this compound's effects. nih.gov This is particularly crucial for understanding the interconnected pathways and processes that are perturbed upon the introduction of the compound. nih.gov
Integration of Omics Data (e.g., Transcriptomics, Metabolomics)
To build a detailed picture of this compound's cellular impact, multiple "omics" datasets are integrated. This multi-omics approach provides a more comprehensive view than any single technology alone. nih.govmdpi.com
Transcriptomics: RNA sequencing (RNA-seq) is employed to analyze the entire transcriptome of cells treated with this compound, revealing which genes are upregulated or downregulated. This provides insights into the cellular response at the gene expression level. nih.gov For instance, a hypothetical study might reveal significant changes in genes related to cell cycle regulation and inflammatory responses, suggesting this compound's involvement in these pathways.
Hypothetical Transcriptomic Data for this compound Treatment
| Gene Symbol | Log2 Fold Change | p-value | Pathway Implication |
| CDKN1A | 2.58 | <0.001 | Cell Cycle Arrest |
| CCND1 | -1.95 | <0.001 | Cell Cycle Progression |
| IL-6 | 3.10 | <0.001 | Inflammation |
| TNF | 2.89 | <0.001 | Inflammation |
| HMGCR | -1.50 | <0.01 | Cholesterol Biosynthesis |
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and tissues. Using techniques like mass spectrometry, metabolomics can identify and quantify the end products of gene expression, offering a direct snapshot of the cellular phenotype. nih.govmdpi.com Following this compound exposure, metabolomic analysis might show a significant shift in lipid and amino acid metabolism, corroborating transcriptomic findings and pointing towards specific enzymatic targets.
Hypothetical Metabolomic Data for this compound Treatment
| Metabolite | Fold Change | p-value | Metabolic Pathway |
| Lactic Acid | 2.1 | <0.01 | Glycolysis |
| Cholesterol | -3.5 | <0.001 | Steroid Biosynthesis |
| Glutamine | -1.8 | <0.01 | Amino Acid Metabolism |
| Citrate | -2.2 | <0.001 | TCA Cycle |
| Prostaglandin E2 | 4.0 | <0.001 | Inflammation |
By integrating these datasets, researchers can establish clearer links between gene expression changes and their functional metabolic consequences, providing a powerful tool for elucidating the mechanism of action. mdpi.comnih.gov
Network Biology and Pathway Analysis to Map this compound Effects
Network biology applies graph theory to analyze complex biological data, representing components like genes, proteins, and metabolites as nodes and their interactions as edges. openbioinformaticsjournal.com This approach is essential for interpreting the vast datasets generated by omics studies.
Protein-Protein Interaction (PPI) Networks: By mapping the differentially expressed genes from transcriptomic data onto known PPI networks, key hubs or modules of interacting proteins that are significantly affected by this compound can be identified. nih.govopenbioinformaticsjournal.com Software platforms like Cytoscape are often used to visualize and analyze these complex networks, identifying central nodes that may represent critical drug targets. researchgate.net
Pathway Enrichment Analysis: This computational method determines whether known biological pathways or sets of genes are over-represented in the experimental data. nih.gov Tools utilizing databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can map the affected genes and metabolites to specific pathways. researchgate.net For this compound, such analysis might reveal a statistically significant enrichment in pathways like the p53 signaling pathway or NF-kappa B signaling, providing concrete hypotheses for its molecular mechanism.
Hypothetical Pathway Enrichment Results for this compound
| Pathway Name | Number of Affected Genes | p-value |
| p53 Signaling Pathway | 15 | 1.2e-8 |
| NF-kappa B Signaling Pathway | 12 | 3.4e-6 |
| Cholesterol Biosynthesis | 8 | 5.1e-5 |
| Toll-like Receptor Signaling | 10 | 9.8e-5 |
This network-level perspective allows for the generation of new hypotheses about how this compound achieves its effects through the perturbation of a complex web of molecular interactions rather than a single target. nih.gov
Cellular Localization and Subcellular Target Mapping of this compound
Identifying the specific location of a compound within a cell is crucial for understanding its function and identifying its direct molecular targets. The subcellular distribution of a molecule can be a determining factor in its biological activity. nih.gov
To map the location of this compound, various cell biology techniques can be employed. One common method involves synthesizing a fluorescently tagged version of this compound. Live-cell imaging and confocal microscopy can then be used to track its accumulation in different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.
Further precision can be achieved through subcellular fractionation, where different organelles are isolated from cells after treatment with this compound. researchgate.net The concentration of the compound in each fraction can then be quantified using methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS). This provides quantitative data on the compound's distribution.
For example, if microscopy reveals that fluorescently-tagged this compound co-localizes with a mitochondrial marker, and subcellular fractionation confirms its high concentration in the mitochondrial fraction, this would strongly suggest that its primary targets reside within this organelle. researchgate.net This information is critical for narrowing down the list of potential protein targets identified through systems biology approaches.
Hypothetical Subcellular Distribution of this compound
| Cellular Compartment | This compound Concentration (ng/mg protein) | Method of Detection |
| Nucleus | 15.2 | HPLC-MS |
| Cytosol | 35.8 | HPLC-MS |
| Mitochondria | 250.5 | HPLC-MS |
| Endoplasmic Reticulum | 40.1 | HPLC-MS |
| Plasma Membrane | 25.3 | HPLC-MS |
These localization studies provide essential spatial context to the functional data derived from omics and network analyses, ultimately leading to a more precise and validated model of this compound's mechanism of action.
In Vitro Biological Interaction Studies of Fuzopyzazol
Cell-Based Bioassays for Fuzopyzazol Activity Assessment
Cell-based bioassays are widely used to evaluate the biological activity of compounds within a relevant cellular context. These assays can provide insights into a compound's effects on cell viability, proliferation, signaling pathways, and other cellular processes. The development and optimization of these assays are critical for obtaining reliable and meaningful data. sterlingpharmasolutions.com
Development and Optimization of Specific Biological Response Assays
Developing effective cell-based bioassays involves several key steps to ensure their robustness and reproducibility. This includes selecting appropriate cell lines that are relevant to the biological target or pathway of interest, optimizing cell culture conditions, and determining the optimal assay parameters such as cell density, incubation time, and compound concentration range. sterlingpharmasolutions.com Establishing a reliable method for measuring the biological response is crucial. This can involve various techniques depending on the specific assay, such as using detection reagents that indicate cell viability or measuring changes in protein expression or localization. sterlingpharmasolutions.com Challenges in developing cell-based assays include overcoming biological variation inherent in cell lines, such as differences in cell doubling time and sensitivity to compounds. sterlingpharmasolutions.com Therefore, careful optimization of parameters like incubation time, cell density, and drug dilution series is essential. sterlingpharmasolutions.com Potency assays, a type of cell-based bioassay, are critical for determining the functional integrity and desired effect of a product, often by comparing dose-response curves of a test material to a reference standard. bebpa.org, biopharminternational.com These assays require objective criteria for judging their validity. bebpa.org
High-Throughput Screening (HTS) Methodologies for this compound Libraries
High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of chemical compounds, including potential this compound libraries, against specific biological targets or cellular phenotypes. bmglabtech.com, evotec.com, wikipedia.org HTS leverages automation, robotics, and miniaturized assays to accelerate the identification of compounds that exhibit a desired activity. bmglabtech.com, wikipedia.org The primary goal of HTS is to identify "hits" – compounds that interact with the target in a specific way, such as binding to a protein or inhibiting an enzyme. labkey.com This process significantly speeds up the early stages of drug discovery. labkey.com
The HTS process typically involves preparing large libraries of compounds in microplates, automating assay execution using robotics and liquid handling devices, and acquiring and analyzing data using specialized software. labkey.com HTS can be used for both molecular target-based screening and phenotypic screening. criver.com While HTS is effective for identifying potential lead compounds, it generally does not assess properties like toxicity or bioavailability. bmglabtech.com The data generated from HTS provides starting points for further drug design and understanding biochemical interactions. bmglabtech.com
Phenotypic Screening Approaches for Novel this compound Activities
Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the specific molecular target beforehand. nih.gov, nih.gov This contrasts with target-based screening, which focuses on a specific molecule. nih.gov Phenotypic screening is increasingly used to identify compounds that modulate complex cell or tissue functions. nih.gov
In phenotypic screening, cells or model organisms are treated with compounds, and then screened for a particular observable effect or phenotype. nih.gov, plos.org This can involve measuring changes in cell morphology, behavior, or the expression of specific markers. plos.org For example, a study used phenotypic screening in zebrafish larvae to identify compounds modulating M-cell regeneration. nih.gov Another study employed phenotypic screening with human fibroblasts to identify compounds that could potentially treat Peyronie's disease by measuring their effect on myofibroblast transformation. plos.org Phenotypic screening can be a viable method for identifying compounds with potential therapeutic applications, even for complex diseases. plos.org
Molecular and Biochemical Assays for this compound Interactions
Molecular and biochemical assays are employed to investigate the direct interactions of this compound with specific molecules, such as enzymes and proteins, often in cell-free systems. These assays provide detailed information about the binding characteristics and modulation of molecular activity.
Enzyme Activity Modulation Assays in Cell-Free Systems
Enzyme activity modulation assays in cell-free systems are used to determine how a compound like this compound affects the catalytic activity of a purified enzyme. These assays are performed outside of a living cell, allowing for a focused study of the direct interaction between the compound and the enzyme. nih.gov
These assays typically involve incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation or substrate depletion. Changes in enzyme activity (inhibition or activation) indicate an interaction with the compound. rsc.org Cell-free protein synthesis systems can be used to produce enzymes for these assays, offering flexibility in manipulating system parameters. nih.gov Studies have explored modulating enzyme activity through various methods, including covalent modification with small molecules, which can increase catalytic efficiency. rsc.org The physical environment, such as viscosity in crowded milieus, can also influence enzyme activity and substrate diffusion, which can be studied in vitro using systems mimicking cellular crowding. biorxiv.org, biorxiv.org
Protein-Ligand Binding and Dissociation Kinetic Assays
Protein-ligand binding and dissociation kinetic assays are essential for characterizing the interaction between this compound and its target proteins. These assays provide quantitative data on the affinity, association rate (kon), and dissociation rate (koff) of the binding process. csmres.co.uk, nih.gov Understanding binding kinetics is increasingly recognized as important in drug discovery, as it can influence drug efficacy and selectivity. nih.gov
Techniques such as Surface Plasmon Resonance (SPR) are commonly used to monitor protein-ligand binding in real-time. csmres.co.uk SPR measures the change in refractive index that occurs when a ligand binds to a protein immobilized on a sensor surface, providing a quantitative measure of binding. csmres.co.uk By analyzing the association and dissociation phases of the binding curve, the kon and koff rates can be estimated. csmres.co.uk The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the protein. csmres.co.uk, libretexts.org A smaller Kd value indicates higher affinity. libretexts.org Computational methods are also being developed to predict ligand binding kinetics, supporting experimental studies. unisyscat.de
While equilibrium binding assays (which yield Kd or IC50/EC50 values) have historically been used, kinetic parameters (kon and koff) provide a more complete picture of the interaction, as a drug's residence time on its target can be crucial for its in vivo effect. csmres.co.uk, nih.gov
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Searches for research findings specifically detailing cell-free system investigations, advanced in vitro models (organoids, 3D cell cultures, co-culture models), and quantitative data analysis related to the efficacy or interactions of "this compound" (CAS: 127139-42-8) did not yield sufficient relevant scientific literature or data. While the compound is listed in chemical catalogs with its CAS number, molecular formula (C12H19N3OS), and molecular weight (253.36 g/mol ) a2bchem.com, detailed biological study results matching the requested sections were not found within the scope of the search.
Therefore, it is not possible to provide thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for the specified sections of the outline (7.2.3, 7.3, 7.3.1, 7.3.2, 7.4) focusing exclusively on this compound (CAS: 127139-42-8).
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Chemical Biology Applications of Fuzopyzazol
Fuzopyzazol as Chemical Probes for Exploring Biological Systems
Chemical probes are small molecules used to perturb biological systems and study the function of biomolecules in their native environment. nih.gov If this compound were to be utilized as a chemical probe, its design and application would follow established strategies in chemical biology.
Design and Synthesis of this compound-Based Imaging Agents
The development of imaging agents based on a chemical scaffold like this compound would involve conjugating this compound to a detectable label, such as a fluorescent dye or a radioisotope. nih.govchembuyersguide.com The design process would require careful consideration of the attachment site on the this compound molecule to ensure that the labeling does not interfere with its potential interaction with biological targets. Synthesis would involve standard chemical coupling reactions to link this compound to the imaging moiety. chembuyersguide.com The resulting this compound-based imaging agents could potentially be used for real-time visualization and tracking of biological targets or processes in living cells or organisms, assuming this compound exhibits suitable binding or activity. nih.gov
Photoaffinity Labeling with this compound Derivatives for Target Identification
Photoaffinity labeling (PAL) is a technique used to identify the direct molecular targets of a small molecule. This would involve synthesizing this compound derivatives containing a photoreactive group (e.g., a diazirine or benzophenone) that can form a covalent bond with interacting biomolecules upon UV irradiation. An affinity tag (e.g., biotin) would also be incorporated to facilitate the isolation and identification of labeled proteins using techniques such as mass spectrometry. Applying this compound-based photoaffinity probes in biological samples could help to covalently capture proteins that bind to this compound, thereby aiding in the identification of its molecular targets.
Development of Genetically Encoded Probes Utilizing this compound Scaffolds
Genetically encoded probes are biosensors typically based on fluorescent proteins that are genetically targeted to specific cellular locations or designed to report on specific molecular events. nih.gov Developing genetically encoded probes utilizing this compound scaffolds would likely involve creating fusion proteins where a protein or peptide known to interact with this compound is linked to a fluorescent protein or other reporter. Alternatively, if this compound itself could influence the conformation or activity of a genetically encoded sensor, it could be used as a modulator of such a probe. This approach could enable the study of this compound's effects or localization within living cells using genetic methods.
Target Validation and Deconvolution Through this compound Tools
Target validation is a critical step in drug discovery that confirms the role of a potential molecular target in a disease process. Target deconvolution is the process of identifying the molecular targets of a bioactive compound, particularly in phenotypic screens. nih.gov If this compound shows a specific biological effect, this compound-based chemical tools, such as affinity probes or selective derivatives, could be instrumental in validating its targets and deconvoluting complex biological responses. nih.gov By using these tools to selectively engage or perturb the putative target, researchers could confirm its involvement in the observed biological outcome. nih.gov Techniques like activity-based protein profiling (ABPP) using this compound derivatives could also contribute to target deconvolution.
Modulating Specific Biological Processes with this compound
Small molecules like this compound have the potential to modulate specific biological processes by interacting with key proteins or pathways.
Protein-Small Molecule Conjugates for Directed Biological Effects
Research in chemical biology frequently involves the creation of protein-small molecule conjugates to achieve directed biological effects. This approach leverages the specific targeting capabilities of small molecules and the diverse functions of proteins to create novel tools or therapeutic candidates. Common strategies involve chemically linking a small molecule ligand to a protein scaffold, which can include antibodies, peptides, or engineered proteins. These conjugates can be designed for various purposes, such as targeted drug delivery, imaging, or modulating protein function with enhanced specificity or altered pharmacokinetics. Techniques like click chemistry and photo-affinity labeling are often employed in the synthesis and study of such conjugates.
However, no specific studies or data detailing the conjugation of this compound to proteins or the resulting directed biological effects were identified in the available search information.
Integration of this compound in Synthetic Biology and Biotechnology Platforms
Synthetic biology and biotechnology platforms aim to engineer biological systems for novel applications, ranging from the production of biomaterials to the development of biosensors and engineered cellular pathways. Small molecules can play a crucial role in these platforms, acting as inducers, inhibitors, or building blocks within synthetic biological circuits or processes. The integration of a small molecule into these platforms typically requires understanding its interaction with biological components and its compatibility with cellular environments or in vitro systems.
Despite the potential for small molecules to be integrated into synthetic biology and biotechnology, no information was found in the provided search results regarding the use or integration of this compound within such platforms.
Future Directions and Emerging Research Opportunities in Fuzopyzazol Studies
Synergistic Integration of Artificial Intelligence and Machine Learning in Fuzopyzazol Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry presents a transformative opportunity for accelerating the discovery and development of this compound-based compounds. AI/ML algorithms are poised to revolutionize traditional research paradigms by enabling rapid, large-scale analysis of complex chemical data.
Key research avenues include:
De Novo Design: Machine learning models, particularly generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical libraries to design novel this compound analogues with optimized properties. These models can explore a vast chemical space to propose structures with desired bioactivity and pharmacokinetic profiles.
Predictive Modeling: AI can be employed to develop sophisticated quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict the biological activity, toxicity, and physicochemical properties of new this compound derivatives, significantly reducing the need for extensive and time-consuming experimental screening.
Synthesis Planning: Retrosynthesis prediction tools powered by AI can assist chemists in designing efficient and cost-effective synthetic routes to complex this compound analogues. By analyzing vast databases of chemical reactions, these tools can propose novel synthetic pathways, overcoming challenges in traditional synthesis design.
Table 1: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms (e.g., RNNs, GANs) that create novel this compound structures with desired properties. | Accelerated discovery of lead compounds. |
| Predictive Analytics | QSAR and QSPR models to forecast the biological activity and physicochemical properties of new analogues. | Reduced reliance on high-throughput screening. |
| Retrosynthesis Prediction | AI-driven tools to design optimal and efficient synthetic pathways for complex this compound derivatives. | Streamlined chemical synthesis and resource optimization. |
Advancements in Spectroscopic and Imaging Modalities for this compound Characterization
A deep understanding of the structural and functional characteristics of this compound and its derivatives is paramount. The continuous evolution of spectroscopic and imaging techniques offers unprecedented opportunities to probe these compounds at the atomic and molecular levels.
Future research will likely focus on:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The application of multi-dimensional NMR techniques, such as 2D and 3D NMR, will be crucial for the unambiguous structural elucidation of complex this compound analogues. Furthermore, solid-state NMR can provide valuable insights into the structure and dynamics of this compound in solid formulations.
High-Resolution Mass Spectrometry (HRMS): Techniques like tandem mass spectrometry (MS/MS) coupled with high-resolution instrumentation will enable precise mass determination and fragmentation analysis, which is essential for identifying and characterizing novel this compound derivatives and their metabolites.
Cryogenic Electron Microscopy (Cryo-EM): For this compound derivatives that interact with biomacromolecules, cryo-EM can provide high-resolution structural information about their binding modes and conformational changes, offering critical insights into their mechanism of action.
Development of Novel Computational Frameworks and Methodologies for this compound Modeling
Computational modeling has become an indispensable tool in modern chemical research. The development of more sophisticated and accurate computational frameworks will be essential for predicting the behavior of this compound and guiding experimental efforts.
Promising areas of development include:
Quantum Mechanics (QM) Calculations: High-level QM calculations can provide highly accurate predictions of the electronic structure, reactivity, and spectroscopic properties of this compound. These methods are crucial for understanding the fundamental chemistry of this heterocyclic system.
Molecular Dynamics (MD) Simulations: Enhanced sampling techniques in MD simulations will allow for the exploration of the conformational landscape of this compound and its interactions with biological targets over longer timescales. This can reveal important dynamic information that is often inaccessible through static experimental methods.
Hybrid QM/MM Methods: For studying this compound in complex biological environments, hybrid quantum mechanics/molecular mechanics (QM/MM) methods offer a balance between accuracy and computational cost. These methods treat the this compound molecule with high-level QM theory while the surrounding environment is described by a more efficient molecular mechanics force field.
Strategic Expansion of the Chemical Space for this compound Analogues
The therapeutic potential of this compound can be significantly enhanced by systematically exploring its chemical space. A strategic approach to the design and synthesis of novel analogues is crucial for identifying compounds with improved efficacy, selectivity, and pharmacokinetic properties.
Future strategies will involve:
Combinatorial Chemistry: The use of high-throughput combinatorial synthesis will enable the rapid generation of large libraries of this compound derivatives with diverse structural modifications. This approach, coupled with efficient screening methods, can accelerate the identification of lead compounds.
Fragment-Based Drug Discovery (FBDD): FBDD offers an alternative approach where small molecular fragments are screened for their ability to bind to a biological target. Promising fragments can then be grown or linked together to create more potent this compound-based ligands.
Bioisosteric Replacement: The principle of bioisosteric replacement, where functional groups are replaced with other groups that have similar physicochemical properties, can be systematically applied to fine-tune the properties of this compound analogues.
Table 2: Strategies for Expanding the Chemical Space of this compound
| Strategy | Description | Expected Outcome |
| Combinatorial Chemistry | Rapid synthesis of large, diverse libraries of this compound derivatives. | Accelerated identification of hits and leads. |
| Fragment-Based Drug Discovery | Screening of small molecular fragments that can be elaborated into potent this compound analogues. | Discovery of novel binding modes and chemical scaffolds. |
| Bioisosteric Replacement | Systematic modification of functional groups to optimize the pharmacokinetic and pharmacodynamic properties. | Fine-tuning of compound properties for improved therapeutic potential. |
Fostering Interdisciplinary Collaborations in this compound Research
The complexity of modern scientific challenges necessitates a collaborative approach. The future of this compound research will heavily rely on fostering strong collaborations between researchers from diverse disciplines.
Key collaborative areas include:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between fundamental research and clinical development, facilitating the translation of promising this compound compounds into tangible therapeutic applications.
Integration of Chemistry, Biology, and Data Science: A truly interdisciplinary approach that brings together synthetic chemists, molecular biologists, pharmacologists, and computational scientists will be essential for a comprehensive understanding of this compound's therapeutic potential.
Global Research Networks: The establishment of international consortia and research networks can promote data sharing, avoid duplication of effort, and leverage complementary expertise to tackle the most pressing challenges in this compound research.
By embracing these future directions and fostering a collaborative and innovative research environment, the scientific community can unlock the full potential of this compound and pave the way for new scientific discoveries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
